

Unraveling the Core Mechanism of Bamadutide (SAR425899): A Technical Guide

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Compound of Interest

Compound Name: Bamadutide

Cat. No.: B15571852

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Abstract

Bamadutide (SAR425899) is a novel polypeptide and a potent dual agonist for the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon receptor (GCGR).[1][2] This dual agonism is a strategic approach to treating type 2 diabetes and obesity by integrating the complementary metabolic effects of both receptors.[3] **Bamadutide** has been shown to improve postprandial glucose control, enhance β -cell function, slow gastric emptying, and lead to significant weight loss.[2][4][5] This in-depth technical guide elucidates the core mechanism of action of **Bamadutide**, presenting a synthesis of preclinical and clinical findings, detailed experimental methodologies, and a quantitative overview of its pharmacodynamic effects.

Core Mechanism of Action: Dual Agonism at GLP-1R and GCGR

Bamadutide exerts its therapeutic effects by simultaneously activating two key G protein-coupled receptors in metabolic regulation: the GLP-1 receptor and the glucagon receptor.[1][2] This dual activation results in a synergistic effect on glucose homeostasis and energy expenditure.

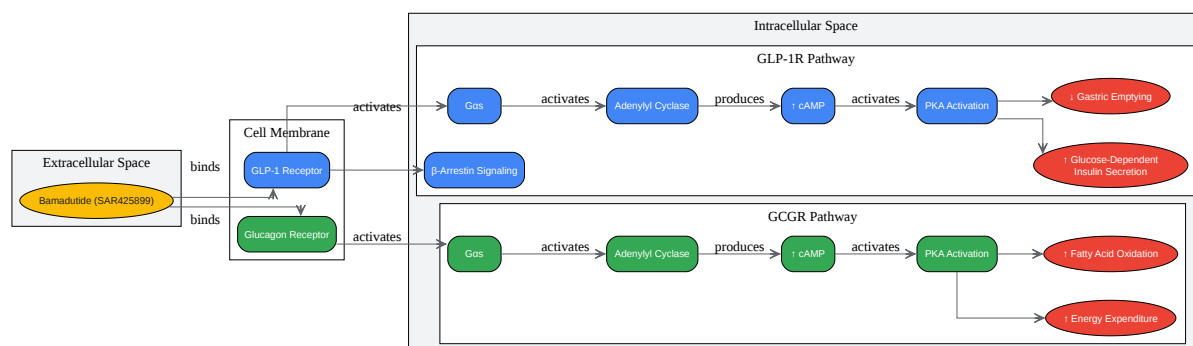
GLP-1 Receptor Agonism: Activation of the GLP-1R in pancreatic β -cells enhances glucose-dependent insulin secretion, contributing to improved glycemic control.[6] In the gastrointestinal

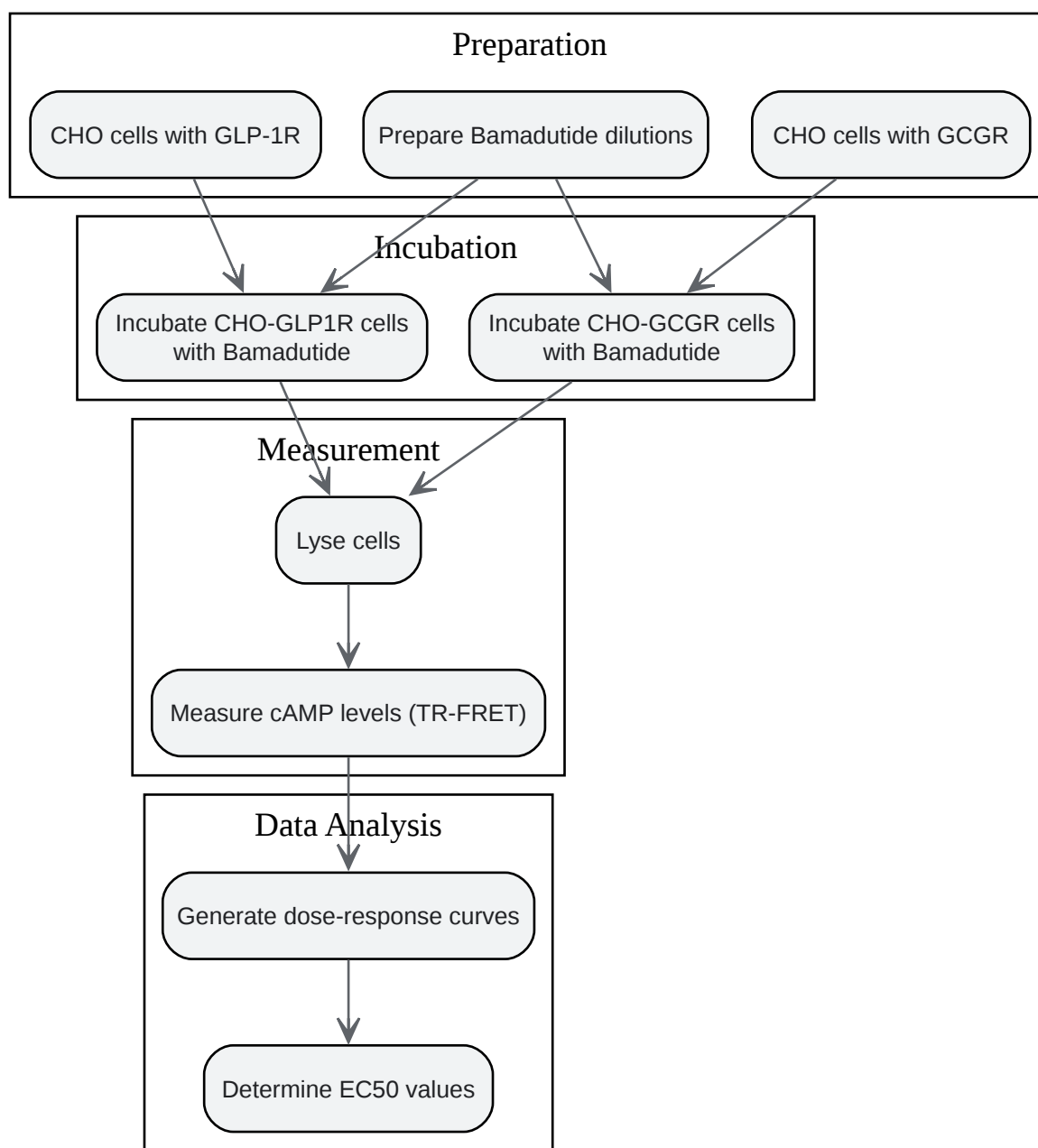
tract, GLP-1R agonism delays gastric emptying, leading to a slower rate of glucose absorption and increased satiety.[5] Furthermore, GLP-1R activation in the central nervous system is associated with reduced appetite.

Glucagon Receptor Agonism: While glucagon is traditionally known for its hyperglycemic effects, its activation in the liver can also increase energy expenditure and promote fatty acid oxidation.[3] The simultaneous activation of GLP-1R counteracts the potential hyperglycemic effect of GCGR agonism, resulting in a net improvement in glucose metabolism alongside weight loss.[3]

Signaling Pathways

The binding of **Bamadutide** to GLP-1R and GCGR initiates a cascade of intracellular signaling events, primarily mediated by the G α s protein subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[6] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets involved in insulin secretion and other metabolic processes. Additionally, GLP-1R activation can involve β -arrestin-mediated signaling pathways.[6]





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